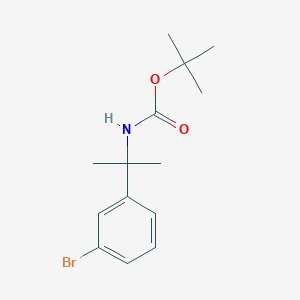

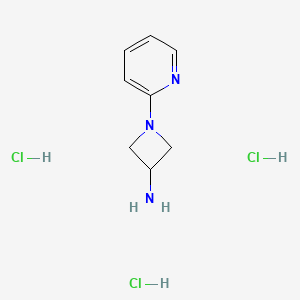

![molecular formula C20H19N3O3S B2942430 N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899759-29-6](/img/structure/B2942430.png)

N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as BMS-986205, is a novel small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the regulation of immune responses. BMS-986205 has shown promising results in preclinical studies as a potential treatment for a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide belongs to a class of compounds that have been studied for their diverse pharmacological potentials. Research focusing on heterocyclic derivatives, including oxadiazole, pyrazole, and thiadiazole moieties, has revealed significant findings in terms of their toxicity assessments, tumor inhibition capabilities, antioxidant, analgesic, and anti-inflammatory actions. Compounds from these studies have shown binding affinity towards various biological targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their potential in treating various diseases including cancer and inflammation-related disorders. For instance, specific derivatives have demonstrated moderate inhibitory effects across different assays, good affinity for COX-2 and 5-LOX correlating with high analgesic and anti-inflammatory effects, antioxidant potential, and potency in toxicity assessment and tumor inhibition (M. Faheem, 2018).

Anticancer Activity

The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, utilizing novel non-condensed pyrazoline-bearing hybrid molecules. Such studies focus on synthesizing compounds that exhibit potent anticancer activity through various mechanisms, including targeting specific molecular pathways involved in cancer progression. For example, compounds with 1,3,4-thiadiazole and dichloroacetic acid moieties have been synthesized and tested in vitro for their anticancer activity, demonstrating the significance of structural modification in enhancing therapeutic efficacy against cancer (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).

Anti-inflammatory and Analgesic Properties

The synthesis and evaluation of indolylpyrazolines have contributed to understanding their anti-inflammatory, analgesic, and COX-II inhibitory activities. Such compounds have been synthesized and compared with standard drugs like aspirin and indomethacin, revealing some to exhibit significant activity in these areas. This highlights the potential of these compounds in developing new therapeutic agents for treating inflammation and pain-related conditions (Ashok Kumar, 2004).

Photoregulated Release and Uptake of Pharmaceuticals

Research into photoresponsive molecularly imprinted hydrogels has opened new avenues for the controlled release and uptake of pharmaceuticals. These studies have developed materials capable of responding to light stimuli, allowing for the precise control of drug release in therapeutic applications. Such innovative approaches offer promising strategies for enhancing the efficacy and safety of drug delivery systems (C. Gong, Ka‐Leung Wong, M. Lam, 2008).

Novel Synthesis Approaches

Innovative synthesis techniques have been applied to create various benzopyran derivatives, demonstrating the versatility of these compounds in medicinal chemistry. These efforts encompass the development of novel methodologies for constructing complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of such compounds not only enriches the chemical toolbox available for drug discovery but also provides insights into the structure-activity relationships essential for designing more effective and safer therapeutic agents (Dongari Yadagiri et al., 2018).

Propriétés

IUPAC Name |

N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-26-17-10-6-5-9-16(17)23-12-11-21-19(20(23)25)27-14-18(24)22-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXIGIQLYEHSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2942347.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2942353.png)

![7-(4-chlorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942355.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)

![Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2942358.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)

![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)

![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)